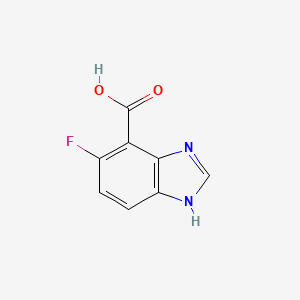

5-fluoro-1H-benzimidazole-4-carboxylic acid

Descripción general

Descripción

5-Fluoro-1H-benzimidazole-4-carboxylic acid is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Métodos De Preparación

The synthesis of 5-fluoro-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with a carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic substitution reactions to form derivatives critical for pharmaceutical applications:

Cyclization Reactions

The benzimidazole ring participates in cyclization to form fused heterocycles:

-

Quinoline derivatives : Reacting with 3-cyanoquinoxalin-2(1H)-one under acidic conditions yields 2-methyl-4-(benzimidazol-2-yl)-6-fluoroquinoline (85% yield) via tandem cyclization .

-

Benzoxazole synthesis : Using o-aminophenol and aldehydes with Ni catalysts in water produces fluorinated benzoxazole hybrids under sonication (25°C, 30–60 min) .

Oxidation and Reduction Reactions

-

Oxidation : The benzimidazole ring undergoes oxidation with KMnO<sub>4</sub> to introduce hydroxyl or ketone groups, modifying electronic properties for catalytic applications .

-

Reduction : LiAlH<sub>4</sub> reduces the carboxylic acid group to a primary alcohol, enabling further alkylation or etherification .

Electrophilic Aromatic Substitution (EAS)

Electrophiles target the electron-rich positions of the benzimidazole ring:

-

Halogenation : Bromine in acetic acid substitutes at the 5-position (fluoro group directs meta substitution) .

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 6-position, critical for synthesizing PARP1 inhibitors .

Coordination Chemistry

The compound forms metal complexes for catalytic applications:

Biological Activity-Driven Modifications

-

PARP1 inhibitors : Substitution at the 4-carboxamide position with azetidine groups reduces IC<sub>50</sub> values to nanomolar ranges (Table 1, ).

-

Anticancer agents : Fluorinated benzimidazole-carbohydrazide hybrids exhibit IC<sub>50</sub> values of 5–20 µM against HeLa and MCF-7 cell lines .

Key Mechanistic Insights

-

Microwave-assisted synthesis enhances reaction efficiency (e.g., 85% esterification yield in 5 minutes ).

-

Nanoparticle catalysts (e.g., ZnO or Co@Fe<sub>2</sub>O<sub>4</sub>) improve cyclization regioselectivity and reduce reaction times .

-

Electron-withdrawing fluoro group directs EAS to meta positions, enabling predictable functionalization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-fluoro-1H-benzimidazole-4-carboxylic acid exhibit potent activity against cancer cells. For instance, a series of 5-fluorinated benzimidazole-4-carboxamide analogs were synthesized and evaluated for their PARP-1 inhibitory activity, with some compounds showing IC50 values as low as 43.7 nM, indicating strong inhibition of the enzyme involved in DNA repair mechanisms . This characteristic suggests potential for these compounds in cancer therapy, particularly in combination therapies with DNA-damaging agents.

Mechanism of Action

The mechanism of action involves the binding of these compounds to PARP enzymes, which play crucial roles in cellular repair processes. Inhibiting PARP can lead to increased cell death in cancer cells, especially those deficient in DNA repair pathways, such as BRCA-mutated cancers .

Biological Research

Antimicrobial Properties

Several studies have reported the antimicrobial potential of benzimidazole derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, suggesting their utility in developing new antibiotics . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antibacterial activity.

Synthesis and Chemical Applications

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its fluorine atom can be substituted or modified to create a variety of derivatives with distinct properties. This versatility is crucial for developing new materials and pharmaceuticals.

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Material Science | Potential use in developing new materials due to its unique chemical properties. |

| Drug Development | Serves as a scaffold for designing novel therapeutic agents targeting various diseases. |

Case Studies

Case Study: PARP Inhibition

A study focused on optimizing benzimidazole derivatives led to the identification of compounds with enhanced PARP-1 inhibition. The modifications included the introduction of fluorine at specific positions on the benzimidazole ring, resulting in improved biochemical potency against cancer cell lines . The findings highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study: Antimicrobial Activity

Another investigation evaluated the antimicrobial effects of 5-fluoro-1H-benzimidazole derivatives against leukemic cells. The results demonstrated significant cytotoxicity and induced apoptosis through cell cycle arrest mechanisms, supporting the potential application of these compounds in treating resistant microbial infections .

Mecanismo De Acción

The mechanism of action of 5-fluoro-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its binding affinity and specificity. In antimicrobial applications, the compound targets bacterial enzymes and disrupts essential metabolic processes. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

5-Fluoro-1H-benzimidazole-4-carboxylic acid can be compared with other fluorinated benzimidazole derivatives and similar heterocyclic compounds:

5-Fluoro-2-methyl-1H-benzimidazole: Similar in structure but with a methyl group instead of a carboxylic acid group, exhibiting different chemical and biological properties.

5-Fluoro-1H-indole-2-carboxylic acid: An indole derivative with a similar fluorine substitution, used in different applications due to the indole ring’s unique properties.

4-Fluoro-1,1’-biphenyl-4-carboxylic acid: A biphenyl derivative with a fluorine atom, used in materials science and pharmaceuticals.

The unique combination of the benzimidazole ring and the fluorine atom in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and application.

Actividad Biológica

5-Fluoro-1H-benzimidazole-4-carboxylic acid is a fluorinated derivative of benzimidazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant antimicrobial and anticancer properties. These activities make it a promising candidate for drug development and biological studies. Benzimidazole derivatives are recognized for their ability to interact with various biological macromolecules, influencing multiple biochemical pathways involved in cellular processes .

Target Interactions

This compound interacts with several molecular targets, primarily through its amino and fluoro groups, which enhance binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby affecting biochemical pathways associated with cancer cell proliferation and survival.

Biochemical Pathways

The compound's mechanism involves influencing cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exert antiproliferative effects on various tumor cell lines, indicating its potential as an anticancer agent .

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits pronounced cytotoxic effects against various cancer cell lines. For instance, it showed effective inhibition against PARP-1 , a target involved in DNA repair mechanisms, with reported IC50 values ranging from 2.6 nM to 43.7 nM depending on structural modifications .

- Mechanisms of Induction : The compound has been noted to induce apoptosis in cancer cells through mechanisms such as downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins. This was evidenced by studies showing cleavage of PARP and elevated DNA strand breaks in treated cells .

Case Studies

- Breast Cancer Cell Lines : Research indicated that this compound analogs exhibited significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were notably lower than traditional chemotherapeutics like doxorubicin .

- Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents, demonstrating enhanced cytotoxic effects. For example, it potentiated the cytotoxicity of temozolomide in A549 lung cancer cells, suggesting its utility in combination therapy strategies .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (nM) | Comments |

|---|---|---|---|

| PARP-1 Inhibition | Various | 2.6 - 43.7 | High intrinsic potency |

| Anticancer | MCF-7 | < 15 | Comparable to Tamoxifen |

| Anticancer | A549 | 7.4 | Enhanced effect with temozolomide |

| Apoptosis Induction | MDA-MB-231 | - | Induces S/G2 cell cycle arrest |

Propiedades

IUPAC Name |

5-fluoro-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDZANYHAKEIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669096 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-27-5 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.